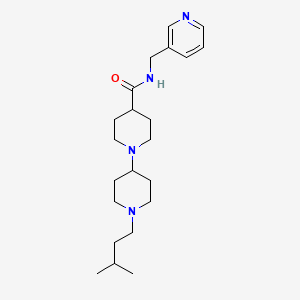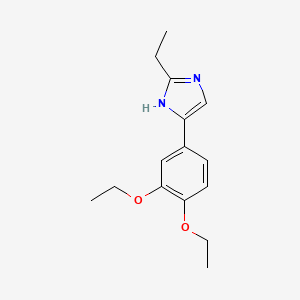![molecular formula C18H18N4 B4259165 4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine](/img/structure/B4259165.png)
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine
概要
説明
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrazole ring fused to a phenyl group, which is further connected to a methylpyrimidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
The synthesis of 4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the phenyl group. The final step involves the introduction of the methylpyrimidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
化学反応の分析
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.
作用機序
The mechanism of action of 4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound features a fused pyrimidine ring and exhibits similar biological activities, such as enzyme inhibition and receptor binding.
Triazolo[1,5-a]pyrimidine: This compound contains a triazole ring fused to a pyrimidine ring and is studied for its neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines a pyrazole ring with a phenyl and methylpyrimidine moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-[3-[1-(cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-19-9-7-17(20-13)15-3-2-4-16(11-15)18-8-10-22(21-18)12-14-5-6-14/h2-4,7-11,14H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNVXTVYWZEXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-3-[1-(8-quinolinylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4259082.png)
![N-cyclopentyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4259090.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B4259093.png)
![5-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4259094.png)

![2-(1-{[1-(3,4-dihydro-2H-chromen-2-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4259127.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4259145.png)

![2-{cyclopropyl[(3-methyl-2-thienyl)methyl]amino}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4259171.png)
![4-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4259177.png)
![3-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-indole-2-carboxamide](/img/structure/B4259185.png)
![1,5-dimethyl-4-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4259191.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4259194.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4259198.png)
